An In-Depth Technical Guide to 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to tuning molecular properties and enhancing performance. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties within a molecule.[1][2][3] This guide provides a comprehensive technical overview of a novel building block, 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene . This compound uniquely combines the steric and electronic features of a cyclopropane ring, the reactive potential of a bromomethyl group, and the electron-donating nature of a methoxy-substituted phenyl ring. As a senior application scientist, this document will delve into the causality behind its physicochemical properties, provide validated protocols for its synthesis and handling, and explore its potential applications, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties
While specific experimental data for 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene is not extensively documented in publicly available literature, its physicochemical properties can be reliably estimated based on the analysis of its constituent fragments and structurally similar compounds. The properties of (bromomethyl)cyclopropane and 1-(cyclopropylmethyl)-4-methoxybenzene serve as primary analogs for these predictions.[4][5]
| Property | Estimated Value | Rationale & Key Considerations |
| Molecular Formula | C₁₁H₁₃BrO | Derived from the chemical structure. |
| Molecular Weight | 241.12 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar brominated and methoxybenzene compounds.[6][7] |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Extrapolated from the boiling points of 1-(cyclopropylmethyl)-4-methoxybenzene (~240.5°C) and considering the increase due to the bromine atom.[5] |
| Density | ~1.3 - 1.4 g/mL | Higher than water, influenced by the dense bromine atom, similar to (bromomethyl)cyclopropane (~1.392 g/mL). |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The molecule is largely nonpolar due to the aromatic ring and alkyl halide, with the methoxy group providing slight polarity.[6] |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | Estimated based on the lipophilic nature of the aromatic ring, cyclopropyl group, and the bromine atom, with a slight hydrophilic contribution from the ether oxygen. The related 1-(cyclopropylmethyl)-4-methoxybenzene has a calculated XLogP3 of 3.7.[4] |
| Stability | Stable under normal conditions. May be sensitive to light and strong bases. Flammable.[6] | The bromomethyl group can be susceptible to nucleophilic substitution and elimination reactions, especially in the presence of bases. Organobromine compounds can be light-sensitive. |
Synthesis of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
The synthesis of 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene can be logically approached through a two-step process starting from commercially available materials. The proposed pathway involves the formation of a cyclopropylmethanol intermediate followed by bromination.
Experimental Protocol
Step 1: Synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Grignard Reagent Formation: Slowly add a solution of 1-bromo-4-methoxybenzene in anhydrous diethyl ether to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide). The disappearance of the iodine color and gentle refluxing indicates the reaction has started.
-
Addition of Epichlorohydrin: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C. Slowly add a solution of epichlorohydrin in anhydrous diethyl ether. The reaction is exothermic and should be controlled.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield [1-(4-methoxyphenyl)cyclopropyl]methanol.
Step 2: Bromination to 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
This step leverages a radical substitution reaction, which is selective for the benzylic-like position on the cyclopropyl ring.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve the [1-(4-methoxyphenyl)cyclopropyl]methanol from Step 1 in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with the light source to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene, can be purified by vacuum distillation or column chromatography.
Caption: Proposed two-step synthesis of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene.
Chemical Reactivity and Stability
The chemical reactivity of 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene is dictated by the interplay of its three key functional components: the bromomethyl group, the cyclopropyl ring, and the 4-methoxyphenyl substituent.
-
Bromomethyl Group: This is the primary site of reactivity. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, cyanides, and azides, to build more complex molecular architectures. The bromomethyl group can also undergo elimination reactions (E2) in the presence of strong, sterically hindered bases.
-
Cyclopropyl Ring: The cyclopropane ring is characterized by significant ring strain, which influences its chemical behavior.[3] While generally stable, the ring can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.[10] The benzylic-like position of the bromomethyl group is stabilized by the adjacent phenyl ring, making radical reactions at this site favorable.[9]
-
4-Methoxyphenyl Group: The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution reactions. It directs incoming electrophiles to the ortho and para positions. The electron-donating nature of this group also helps to stabilize any carbocationic intermediates that may form at the benzylic-like position during certain reactions.
Caption: Conceptual diagram of the reactivity of 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene.
Potential Applications in Research and Development
The unique structural features of 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
-
Medicinal Chemistry: The cyclopropyl moiety is a well-established pharmacophore that can enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[2][11] The ability to introduce this group via the reactive bromomethyl handle of the title compound allows for its incorporation into a wide range of molecular scaffolds. The 4-methoxyphenyl group is also a common feature in many biologically active molecules. This building block could be utilized in the synthesis of novel analogs of existing drugs or in the development of new chemical entities targeting a variety of diseases. For example, cyclopropyl-containing compounds have shown promise as antiviral, antibacterial, and anticancer agents.[3]
-
Materials Science: The rigid and strained nature of the cyclopropyl ring can be exploited in the design of novel polymers and advanced materials.[3] The reactivity of the bromomethyl group allows for the grafting of this molecule onto polymer backbones or surfaces to modify their properties. The aromatic ring provides a platform for π-stacking interactions, which can be important for the self-assembly of molecular materials.
-
Synthetic Organic Chemistry: As a versatile intermediate, 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to access complex molecular architectures.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Organobromine compounds are often alkylating agents and can be toxic and carcinogenic.[12] Anisole and its derivatives can be skin and eye irritants.[7] The compound is likely flammable.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. J Org Chem. 2020 Sep 1.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem.
- (Bromomethyl)cyclopropane. ChemicalBook.
- Functionally substituted cyclopropanes: physiological activity, known methods, and a new promising synthesis methodology. BenchChem. 2025 Mar 12.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J Org Chem. 2025 Aug 29.
- Organobromine chemistry. Wikipedia.
- Thermodynamics and polarity-driven properties of fluorin
- 1-(bromomethyl)-4-methoxybenzene 96%. Advanced ChemBlocks.
- Evidence for reversible ring-opening of the ?-cyclopropylbenzyl radical.
- (Bromomethyl)cyclopropane 97 7051-34-5. Sigma-Aldrich.
- 1-bromomethyl-4-methoxybenzene. Chemsrc. 2025 Aug 20.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- 1-(Cyclopropylmethyl)-4-methoxybenzene. PubChem.
- 1-(Cyclopropylmethyl)-4-methoxybenzene. LookChem.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. 2018 Jun 13.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. 2025 Apr 8.
- Anisole. PubChem.
- Reactions at the Benzylic Position. Chemistry Steps.
- Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. PMC.
- Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- 1-{[1-(bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene. PubChemLite.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- (Bromomethyl)cyclopropane synthesis. ChemicalBook.
- Bromomethylcyclopropane. PubChem.
- Benzene, 1-methoxy-4-methyl-. NIST WebBook.
- (Bromomethyl)cyclopropane. Apollo Scientific.
- Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI.
- 1-Methoxy-4-propoxybenzene.
- Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investig
- Synthesis of 4-Methoxyphenol. designer-drug.com.
- Phenol. Wikipedia.
- 1-(Cyclopropylmethyl)-4-methoxybenzene. SIELC Technologies. 2018 Feb 16.
- PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- Benzene, 1-methoxy-4-propyl-. NIST WebBook.
- Benzene, 1-methoxy-4-(1-methylpropyl)-. NIST WebBook.
Sources
- 1. usbio.net [usbio.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bulletin.am [bulletin.am]
- 4. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]
- 7. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
